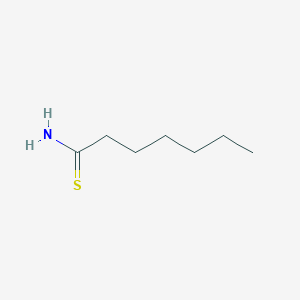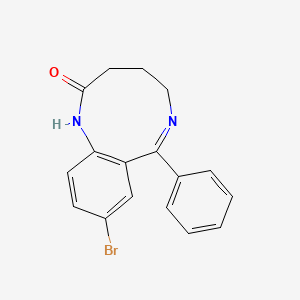![molecular formula C28H23NO4 B14644846 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid CAS No. 52007-93-9](/img/structure/B14644846.png)
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with a complex structure, characterized by the presence of a dibenzylamino group, a hydroxy group, and a benzoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate 4-(Dibenzylamino)-2-hydroxybenzophenone, which is then subjected to further reactions to introduce the benzoic acid moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated controls are often employed to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and benzoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The dibenzylamino group may also play a role in modulating the compound’s effects by interacting with cellular receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid
- 2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acid
- 2-[4-(Dimethylamino)-2-hydroxybenzoyl]benzoic acid
Uniqueness
2-[4-(Dibenzylamino)-2-hydroxybenzoyl]benzoic acid is unique due to the presence of the dibenzylamino group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
52007-93-9 |
|---|---|
Molecular Formula |
C28H23NO4 |
Molecular Weight |
437.5 g/mol |
IUPAC Name |
2-[4-(dibenzylamino)-2-hydroxybenzoyl]benzoic acid |
InChI |
InChI=1S/C28H23NO4/c30-26-17-22(15-16-25(26)27(31)23-13-7-8-14-24(23)28(32)33)29(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-17,30H,18-19H2,(H,32,33) |
InChI Key |
ZPSOTLRQQJIDRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C3=CC(=C(C=C3)C(=O)C4=CC=CC=C4C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Oxo-4-{3-[4-(phenoxymethyl)phenyl]propyl}-1,4lambda~5~-oxazinane](/img/structure/B14644770.png)
![Sodium 6-(2,2-dimethyl-5-oxo-4-phenylimidazolidin-1-yl)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14644776.png)
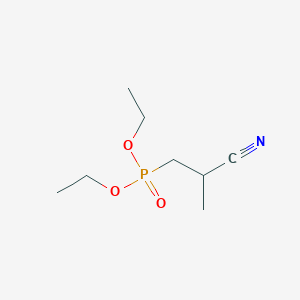
![(1E)-1-[2-(Ethenyloxy)ethyl]-3-phenyltriaz-1-ene](/img/structure/B14644800.png)
![Benzene, 4-[2,2-bis(methylthio)ethenyl]-1,2-dimethoxy-](/img/structure/B14644809.png)


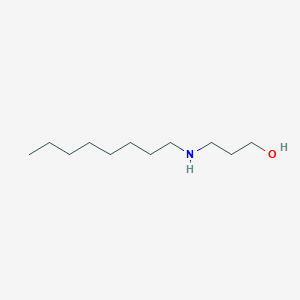

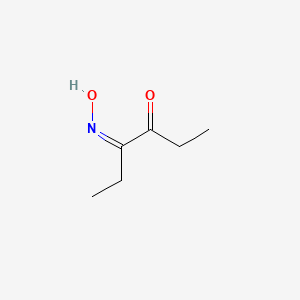
![3-[5-(4-Chlorophenoxy)-3-methylpentyl]-2,2-dimethyloxirane](/img/structure/B14644838.png)
